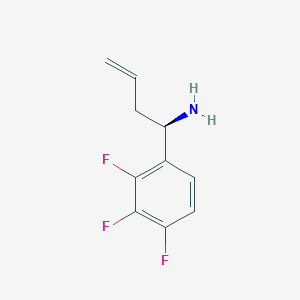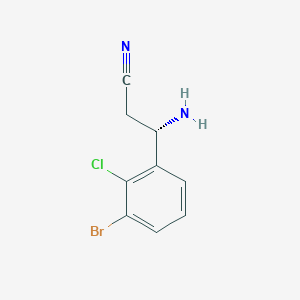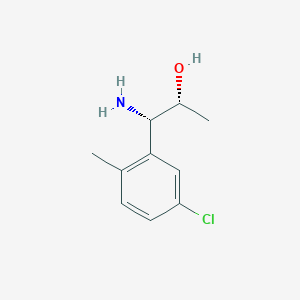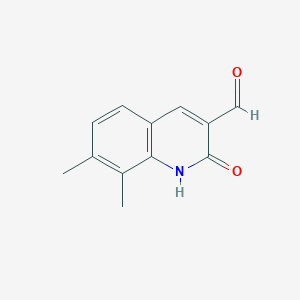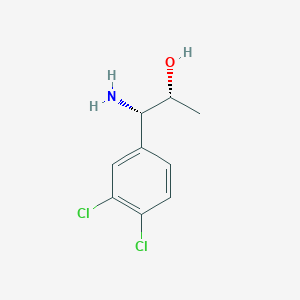
(1S,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and a suitable chiral amine.
Reaction Conditions: The key steps involve the formation of an imine intermediate, followed by reduction to obtain the desired chiral amino alcohol. Common reagents used in these steps include sodium borohydride or lithium aluminum hydride for reduction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Catalysis: Employing chiral catalysts to enhance the enantioselectivity of the reaction.
Automation: Implementing automated systems for continuous production and monitoring of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(1S,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1S,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or other biochemical interactions.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
1-Amino-1-(3,4-dichlorophenyl)propan-2-OL: The racemic mixture containing both enantiomers.
Other Chiral Amino Alcohols: Compounds with similar structures but different substituents or stereochemistry.
Uniqueness
Chirality: The specific (1S,2R) configuration imparts unique properties and interactions compared to its enantiomer or racemic mixture.
Functional Groups: The presence of both amino and hydroxyl groups allows for diverse chemical reactivity and applications.
Propiedades
Fórmula molecular |
C9H11Cl2NO |
|---|---|
Peso molecular |
220.09 g/mol |
Nombre IUPAC |
(1S,2R)-1-amino-1-(3,4-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1 |
Clave InChI |
RSGQLIOPPQBDNG-MLUIRONXSA-N |
SMILES isomérico |
C[C@H]([C@H](C1=CC(=C(C=C1)Cl)Cl)N)O |
SMILES canónico |
CC(C(C1=CC(=C(C=C1)Cl)Cl)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


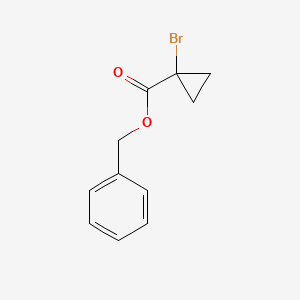
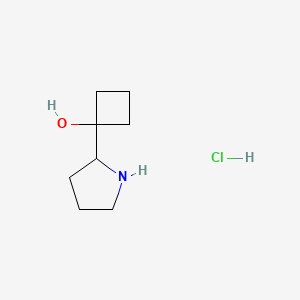

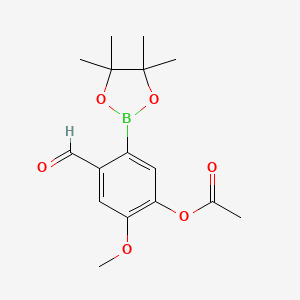
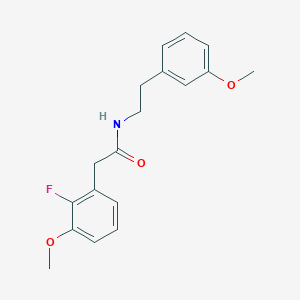
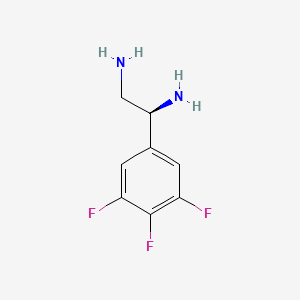
![(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B13043380.png)
![methyl 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13043384.png)
![(2r)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol](/img/structure/B13043387.png)
![2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine](/img/structure/B13043388.png)
